molecular formula C13H11ClN2 B11879378 2-(2-Chloro-8-ethylquinolin-3-yl)acetonitrile

2-(2-Chloro-8-ethylquinolin-3-yl)acetonitrile

Cat. No.: B11879378
M. Wt: 230.69 g/mol
InChI Key: ZPERMOICESMPAA-UHFFFAOYSA-N
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Description

2-(2-Chloro-8-ethylquinolin-3-yl)acetonitrile is a quinoline-based nitrile derivative characterized by a chloro substituent at the 2-position and an ethyl group at the 8-position of the quinoline ring. The quinoline scaffold is known for its aromatic heterocyclic structure, which confers unique electronic properties and reactivity. The nitrile (-CN) group at the acetonitrile moiety enhances polarity, influencing solubility and interaction with biological targets.

Properties

Molecular Formula

C13H11ClN2

Molecular Weight

230.69 g/mol

IUPAC Name

2-(2-chloro-8-ethylquinolin-3-yl)acetonitrile

InChI

InChI=1S/C13H11ClN2/c1-2-9-4-3-5-10-8-11(6-7-15)13(14)16-12(9)10/h3-5,8H,2,6H2,1H3

InChI Key

ZPERMOICESMPAA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=CC(=C(N=C21)Cl)CC#N

Origin of Product

United States

Biological Activity

2-(2-Chloro-8-ethylquinolin-3-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(2-Chloro-8-ethylquinolin-3-yl)acetonitrile is C₁₃H₁₁ClN₂, with a molecular weight of 232.69 g/mol. The compound features a chloro-substituted quinoline moiety and an acetonitrile group, which enhance its reactivity and biological potential. The presence of the chloro group at the second position of the quinoline ring is particularly noteworthy as it influences the compound's interaction with biological targets.

Biological Activities

Research indicates that compounds similar to 2-(2-Chloro-8-ethylquinolin-3-yl)acetonitrile exhibit a range of biological activities, including:

  • Antimicrobial Activity : Several studies have reported significant antimicrobial properties against various pathogens, including bacteria and fungi.
  • Antimalarial Efficacy : The compound has shown promising results in inhibiting Plasmodium species, with structure-activity relationship studies indicating that modifications can enhance potency against malaria .

Table 1: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against multiple bacterial and fungal strains
AntimalarialPotent against Plasmodium species; SAR indicates enhanced efficacy with structural modifications

Structure-Activity Relationship (SAR)

The SAR studies focus on how variations in the chemical structure affect biological activity. For instance, modifications to the quinoline ring or the introduction of different substituents can significantly alter the compound's efficacy.

Case Study: Antimalarial Activity

In one study, various analogues of quinoline were synthesized and tested for their antimalarial activity. The introduction of electron-withdrawing groups, such as fluorine or chlorine, at specific positions on the quinoline ring was found to enhance antiplasmodial activity. For example, a chlorostyrylquinoline derivative exhibited improved activity compared to its non-chlorinated counterpart .

The mechanism by which 2-(2-Chloro-8-ethylquinolin-3-yl)acetonitrile exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific enzymes or receptors involved in disease processes. Molecular docking simulations have been employed to predict binding affinities to various biological targets, providing insights into its potential therapeutic applications .

Comparison with Similar Compounds

Table 1: Key Structural Parameters of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Heterocycle
2-(2-Chloro-8-ethylquinolin-3-yl)acetonitrile - C₁₃H₁₁ClN₂ 230.70 Chloro (C2), Ethyl (C8) Quinoline
2-(2-Chloro-8-methylquinolin-3-yl)acetonitrile 1017329-57-5 C₁₂H₉ClN₂ 216.67 Chloro (C2), Methyl (C8) Quinoline
2-(6-Chloro-2-methylpyridin-3-yl)acetonitrile 1000529-85-0 C₈H₇ClN₂ 166.61 Chloro (C6), Methyl (C2) Pyridine
2-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetonitrile 878259-12-2 C₁₀H₈ClNO₂ 209.63 Chloro (C8) Benzodioxin

Key Observations :

Heterocycle Variations: The quinoline ring (10-π-electron system) in the target compound contrasts with pyridine (6-membered) and benzodioxin (oxygen-containing bicyclic) systems. Quinoline’s extended conjugation enhances stability and electronic delocalization compared to pyridine or benzodioxin .

Substituent Effects: Ethyl vs. Methyl: The ethyl group in the target compound increases steric bulk and lipophilicity compared to its methyl analog (216.67 vs. 230.70 molecular weight). This may influence solubility and metabolic stability in pharmaceutical applications . Chloro Position: Chloro at C2 in quinoline derivatives directs electrophilic substitution to the C5 and C7 positions, whereas pyridine analogs (chloro at C6) exhibit distinct regioselectivity .

Electronic and Reactivity Profiles

Table 2: Inferred Electronic Properties Based on Structural Analogues

Compound HOMO-LUMO Gap (eV)* Electron Density Distribution Reactivity Insights
Quinoline derivatives (e.g., target) ~4.5–5.0 Localized on quinoline ring Susceptible to nucleophilic attack at nitrile group
Pyridine derivatives ~5.0–5.5 Delocalized in pyridine core Enhanced electrophilic substitution at C4
Benzodioxin derivatives ~4.0–4.5 Polarized near oxygen atoms Oxidative degradation likely

*Values extrapolated from DFT studies on analogous compounds .

Key Insights :

  • The target compound’s HOMO-LUMO gap (estimated via quinoline-based DFT studies) suggests moderate reactivity, with electron density concentrated on the quinoline ring. This aligns with observed reactivity in nitrile-quinoline hybrids, where the nitrile group participates in cycloaddition or hydrolysis reactions .
  • Pyridine derivatives exhibit higher HOMO-LUMO gaps, reducing electrophilicity but favoring aromatic substitution patterns .

Notes

Further studies are needed to elucidate the target compound’s biological activity and synthetic optimization.

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